N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
“N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound with the CAS Number: 1171427-63-6 . It has a molecular weight of 230.69 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Metabolism and Biotransformation
- Metabolism in Human and Rat Liver Microsomes: A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides, closely related to N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride. They found that these herbicides undergo complex metabolic pathways in both human and rat liver microsomes, leading to products like 2,6-diethylaniline and 2-methyl-6-ethylaniline, which are bioactivated to potentially carcinogenic compounds (Coleman et al., 2000).
Synthetic Applications
- Green Synthesis of Azo Disperse Dyes: Zhang Qun-feng (2008) discussed the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production. This represents a more environmentally friendly approach to dye synthesis (Zhang, 2008).
Environmental Impact
- Soil Interaction and Herbicide Activity: Banks and Robinson (1986) studied the reception and activity of acetochlor (similar in structure to this compound) in soil affected by wheat straw and irrigation. They found significant impacts on the herbicide's distribution and efficacy, highlighting the environmental interaction of such compounds (Banks & Robinson, 1986).
Chemical Properties and Reactions
- Study on Spiro-Meisenheimer Adduct Formation: Macháček, Hassanien, and Štěrba (1986) investigated the formation and rearrangement of the spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, providing insights into the complex chemical reactions and properties of related acetamide derivatives (Macháček et al., 1986).
Biological Applications
- Microbial Degradation Pathways: A study by Lee and Kim (2022) on the biodegradation of alachlor, a compound structurally similar to this compound, by a newly isolated bacterium highlighted novel degradation pathways. They found that the bacterium could degrade alachlor to various intermediates, indicating potential microbial applications in environmental remediation (Lee & Kim, 2022).
Safety and Hazards
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXRZBWXKDGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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